1-Chloro-2,3,3-trifluorocyclobutene

Catalog No.
S1896836
CAS No.
694-62-2
M.F
C4H2ClF3
M. Wt
142.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,3,3-trifluorocyclobutene

CAS Number

694-62-2

Product Name

1-Chloro-2,3,3-trifluorocyclobutene

IUPAC Name

1-chloro-2,3,3-trifluorocyclobutene

Molecular Formula

C4H2ClF3

Molecular Weight

142.51 g/mol

InChI

InChI=1S/C4H2ClF3/c5-2-1-4(7,8)3(2)6/h1H2

InChI Key

NTBUBNMKBVNZBB-UHFFFAOYSA-N

SMILES

C1C(=C(C1(F)F)F)Cl

Canonical SMILES

C1C(=C(C1(F)F)F)Cl

The exact mass of the compound 1-Chloro-2,3,3-trifluorocyclobutene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-2,3,3-trifluorocyclobutene (CAS 694-62-2) is a highly reactive, low-boiling (51–53 °C) fluorinated cyclic alkene utilized primarily as a specialized building block in organofluorine chemistry and industrial synthesis . Characterized by its strained four-membered ring and asymmetric halogenation, it is a primary precursor for the synthesis of fluorinated dicarboxylic acids, most notably 2,2-difluorosuccinic acid [1]. Its specific polarity profile and volatility allow for straightforward purification via distillation, while its asymmetric substitution pattern drives highly regioselective addition reactions [2]. In procurement contexts, it is prioritized by scale-up facilities and advanced laboratories seeking a reliable, scalable intermediate for complex fluorinated materials, agrochemicals, and pharmaceutical scaffolds where precise fluorine positioning is mandatory .

Attempting to substitute 1-chloro-2,3,3-trifluorocyclobutene with generic fluorinated cyclobutenes (such as 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene) or alternative acyclic precursors fundamentally disrupts downstream synthetic pathways. The specific presence of the single vinylic chlorine atom alongside the trifluoro-substitution is essential for the targeted oxidative cleavage that yields 2,2-difluorosuccinic acid; fully fluorinated or symmetrically chlorinated analogs either resist oxidation or yield entirely different diacid profiles . Furthermore, alternative methods to synthesize these difluorinated diacids without this specific cyclobutene intermediate require the use of hazardous peracetic acid oxidation on pentafluorophenol or rely on commercially inaccessible phthalocyanine catalysts [1]. Consequently, substituting this exact compound compromises both yield and safety, forcing chemists into harsher, less predictable oxidation protocols that are unsuitable for scalable procurement .

High-Yield Aqueous Oxidation for 2,2-Difluorosuccinic Acid Synthesis

1-Chloro-2,3,3-trifluorocyclobutene serves as a highly efficient precursor for 2,2-difluorosuccinic acid via mild aqueous potassium permanganate (KMnO4) oxidation. Standard protocols demonstrate that this cyclobutene undergoes clean oxidative ring-opening to deliver the target difluorinated diacid in yields up to 85% . In contrast, alternative synthetic routes to similar difluorinated diacids require the oxidation of pentafluorophenol using hazardous ~35% peracetic acid or rely on complex, commercially scarce phthalocyanine catalysts [1]. The use of 1-chloro-2,3,3-trifluorocyclobutene allows for a scalable, safe, and highly efficient aqueous process .

Evidence DimensionYield and safety of difluorinated diacid synthesis
Target Compound DataUp to 85% yield of 2,2-difluorosuccinic acid via mild aqueous KMnO4 oxidation.
Comparator Or BaselineAcyclic/aromatic precursors (e.g., pentafluorophenol) requiring hazardous ~35% peracetic acid oxidation.
Quantified DifferenceEliminates the need for explosive peracids while maintaining high (>80%) conversion efficiency.
ConditionsAqueous KMnO4/NaOH oxidation at 15–20 °C vs. peracetic acid oxidation.

Procuring this specific cyclobutene allows scale-up facilities to bypass hazardous peracid oxidations, ensuring safer and more reproducible manufacturing of fluorinated diacids.

Unidirectional Electrophilic Addition for Regioselective Halogenation

The asymmetric halogenation of 1-chloro-2,3,3-trifluorocyclobutene drives highly predictable, regioselective reactivity. When subjected to iodine chloride (ICl), the compound undergoes unidirectional cis-addition to yield 1,1-dichloro-2-iodo-2,3,3-trifluorocyclobutane exclusively [1]. This contrasts with more symmetrically substituted cyclobutenes, which often yield complex mixtures of regioisomers and stereoisomers that are difficult to separate. The pronounced electronic bias provided by the single vinylic chlorine and adjacent CF2 group ensures that electrophilic attack is completely directed, minimizing by-product formation [1].

Evidence DimensionRegioselectivity of ICl addition
Target Compound DataUnidirectional addition yielding a single primary regioisomer (1,1-dichloro-2-iodo-2,3,3-trifluorocyclobutane).
Comparator Or BaselineSymmetrical fluorocyclobutenes (baseline) which typically yield mixed regioisomeric adducts.
Quantified DifferenceNear 100% regiocontrol vs. mixed isomer generation requiring extensive chromatographic separation.
ConditionsElectrophilic addition of iodine chloride.

High regioselectivity eliminates the need for costly and time-consuming downstream separations when synthesizing heavily halogenated cyclobutane building blocks.

High-Volatility Distillation for Scalable Purification

1-Chloro-2,3,3-trifluorocyclobutene possesses a relatively low boiling point of 51–53 °C, which is highly advantageous for continuous or batch distillation [1]. During its synthesis via the zinc-mediated dechlorination of 1,1,2-trichloro-2,3,3-trifluorocyclobutane (boiling point 120–121 °C), the significant boiling point differential (~70 °C) allows the target cyclobutene to be continuously distilled out of the reaction mixture as it forms[1]. This prevents over-reduction and side reactions, enabling isolated yields of 68–72% with high purity without the need for complex chromatography [1].

Evidence DimensionBoiling point differential for in-situ purification
Target Compound DataBoiling point of 51–53 °C.
Comparator Or BaselinePrecursor 1,1,2-trichloro-2,3,3-trifluorocyclobutane (b.p. 120–121 °C).
Quantified Difference~70 °C boiling point differential enables straightforward fractional distillation and continuous product removal.
ConditionsZinc dust reduction in ethanol with downward distillation.

The ability to purify the compound via simple distillation significantly reduces processing time and solvent waste compared to column chromatography, making it ideal for bulk procurement.

Synthesis of 2,2-Difluorosuccinic Acid for Pharmaceutical Scaffolds

Directly leveraging its high-yield oxidative cleavage, this compound is a highly effective choice for manufacturing 2,2-difluorosuccinic acid, a critical building block for fluorinated active pharmaceutical ingredients (APIs) and specialized chiral synthons .

Production of Highly Halogenated Cyclobutanes

Due to its unidirectional addition profile, it is the ideal starting material for synthesizing complex, mixed-halogen cyclobutanes (e.g., via ICl addition) used in advanced materials and agrochemical research where precise stereocontrol is required [1].

Precursor for Fluorinated Polymers and Resins

Its reactive double bond and specific halogenation pattern make it a valuable comonomer or intermediate in the development of specialized fluoropolymers that require precise structural control and high thermal stability, easily purified via its low boiling point .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

694-62-2

Wikipedia

1-Chloro-2,3,3-trifluorocyclobutene

Dates

Last modified: 08-16-2023

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